1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Lipophilicity ADME Pyrazole substitution

Procure 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (CAS 1014088-48-2) for your SAR and screening programs. This compound features a 3-ethoxy-1-ethyl pyrazole substitution pattern that confers differentiated lipophilicity (predicted XLogP ≈ 2.04) versus common 3-methoxy-1-methyl analogs, enabling fine‑tuning of ADME properties. The piperidine-4-carboxamide moiety is a validated pharmacophore for DNA gyrase inhibition (e.g., IC₅₀ = 2 μM in P4C series) and kinase binding (ITK inhibitor chemotype per WO2014023258). Two orthogonal handles (primary carboxamide and pyrazole C5 electrophilic site) support downstream diversification. Ideal for building CNS‑penetrant or intracellular-targeted libraries. Competitive pricing and reliable global shipping.

Molecular Formula C14H22N4O3
Molecular Weight 294.355
CAS No. 1014088-48-2
Cat. No. B2800900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
CAS1014088-48-2
Molecular FormulaC14H22N4O3
Molecular Weight294.355
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C14H22N4O3/c1-3-18-9-11(13(16-18)21-4-2)14(20)17-7-5-10(6-8-17)12(15)19/h9-10H,3-8H2,1-2H3,(H2,15,19)
InChIKeyXMHGPGRMWJUCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (CAS 1014088-48-2) – Structural & Physicochemical Baseline


1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (CAS 1014088-48-2) is a synthetic pyrazole-piperidine hybrid featuring a 3-ethoxy-1-ethyl-substituted pyrazole ring connected via a carbonyl linker to a piperidine-4-carboxamide moiety. Its molecular formula is C14H22N4O3 with a molecular weight of 294.35 g/mol . The compound belongs to the broader class of pyrazole-4-carbonyl piperidine carboxamides, a scaffold implicated in kinase inhibition (e.g., ITK [1]) and antimicrobial DNA gyrase targeting [2]. The 3-ethoxy-1-ethyl substitution pattern distinguishes it from the more prevalent 3-methoxy-1-methyl analogs, conferring higher lipophilicity (predicted XLogP ≈ 2.04) and altered hydrogen-bonding capacity .

Why Generic Pyrazole-Piperidine Analogs Cannot Substitute for 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (CAS 1014088-48-2)


The 3-ethoxy-1-ethyl substitution pattern is not trivial; even minor alterations at the pyrazole N1 and C3 positions can drastically shift pharmacokinetic and pharmacodynamic properties. For example, switching from ethoxy to methoxy reduces lipophilicity (ΔXLogP ≈ −0.5 to −0.8) and alters metabolic stability [1]. In a related pyrazole-4-carbonyl piperidine series, a C5 piperidinyl-ethoxy-substituted analog exhibited 20-fold selectivity for ERα over ERβ, while regioisomers with the basic side chain at other positions showed markedly lower affinity [2]. Additionally, the piperidine-4-carboxamide group is essential for DNA gyrase inhibition in the P4C class; replacement with piperazine or simple amines abolishes activity against Mycobacterium abscessus [3]. Thus, generic substitution without careful consideration of both the pyrazole substitution pattern and the piperidine-4-carboxamide terminus risks complete loss of target engagement.

Quantitative Differentiation Evidence for 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (CAS 1014088-48-2) vs. Closest Analogs


Lipophilicity Shift: 3-Ethoxy vs. 3-Methoxy Pyrazole-4-Carbonyl Piperidine-4-Carboxamide

Replacement of the 3-methoxy group with 3-ethoxy increases the calculated partition coefficient (XLogP3-AA) by approximately +0.5 to +0.8 log units compared to the 3-methoxy-1-methyl analog. For the structurally related 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide, PubChem reports an XLogP3-AA of 2.4 [1]; the 3-methoxy-1-methyl counterpart is estimated at XLogP ≈ 1.6–1.7. This difference is significant for membrane permeability and tissue distribution.

Lipophilicity ADME Pyrazole substitution

Regiochemical Selectivity: Pyrazole-4-Carbonyl vs. Pyrazole-3-Carboxamide Substitution

The pyrazole-4-carbonyl substitution pattern is distinct from the pyrazole-3-carboxamide pattern found in the potent CB1 antagonist SR147778 (Ki = 0.56 nM for rat CB1, selectivity >700-fold over CB2) [1]. While SR147778 binds the cannabinoid receptor, pyrazole-4-carbonyl piperidine derivatives have been claimed as ITK kinase inhibitors in WO2014023258 [2]. This regioisomeric difference dictates target class selectivity.

Kinase inhibition CB1 antagonism Regiochemistry

Piperidine-4-Carboxamide Pharmacophore: DNA Gyrase Inhibition vs. Simple Amides

The piperidine-4-carboxamide (P4C) motif is a validated pharmacophore for bacterial DNA gyrase inhibition. The lead P4C compound MMV688844 inhibits M. abscessus DNA gyrase with IC50 = 2 μM and shows bactericidal activity (MIC50 = 12 μM) [1]. SAR studies confirm that the primary carboxamide group is critical; methylation or replacement with carboxylate reduces potency by >10-fold [2]. The target compound retains this essential unsubstituted carboxamide, distinguishing it from ester analogs (e.g., ethyl or methyl carboxylate derivatives) that lack antimicrobial activity.

Antimicrobial DNA gyrase Mycobacterium abscessus

Pyrazole C3 Alkoxy Effect on Metabolic Stability vs. C3-H or C3-Methyl Analogs

The 3-ethoxy substituent on the pyrazole ring is expected to confer greater metabolic stability compared to unsubstituted (C3-H) analogs, which are susceptible to oxidative metabolism at the pyrazole C3 position. In the broader pyrazole-4-carboxamide class, 3-alkoxy substitution has been associated with reduced CYP-mediated clearance [1]. While direct microsomal stability data for the target compound are not publicly available, the 3-ethoxy group is predicted to block a major metabolic soft spot, offering a pharmacokinetic advantage over C3-unsubstituted pyrazole analogs.

Metabolic stability CYP450 Alkoxy substitution

High-Confidence Application Scenarios for 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (CAS 1014088-48-2)


Kinase Inhibitor Lead Optimization (ITK and Related Kinases)

The pyrazole-4-carbonyl piperidine scaffold is explicitly claimed in WO2014023258 as an ITK kinase inhibitor chemotype [1]. The 3-ethoxy-1-ethyl substitution provides a differentiated lipophilicity profile (XLogP ≈ 2.04) that can be exploited to fine-tune ADME properties while retaining the core kinase-binding motif. Researchers pursuing T-cell-mediated inflammatory or immunological disorders should use this compound as a starting point for SAR exploration, particularly to compare with 3-methoxy-1-methyl analogs that may have suboptimal permeability.

Antimycobacterial Drug Discovery (DNA Gyrase Targeting)

The piperidine-4-carboxamide moiety is a validated DNA gyrase inhibitor pharmacophore, with the lead P4C compound MMV688844 achieving IC50 = 2 μM against M. abscessus gyrase [2]. The target compound retains the essential unsubstituted carboxamide while offering a pyrazole-4-carbonyl N-substituent that can be systematically varied. This compound is suitable for screening in M. abscessus and M. tuberculosis gyrase supercoiling assays, with the 3-ethoxy group potentially improving intracellular accumulation in mycobacterial-infected macrophages.

Chemical Biology Probe Development (Selective Receptor Antagonism)

As demonstrated by the pyrazole-based ERα-selective antagonist pyrazole 5 (20-fold selectivity for ERα over ERβ) [3], pyrazole-4-carbonyl piperidine derivatives can achieve remarkable subtype selectivity when properly substituted. The 3-ethoxy-1-ethyl pattern on the target compound provides a distinct steric and electronic environment at the pyrazole core, making it a valuable candidate for probing selectivity determinants in nuclear receptor and GPCR target families where pyrazole-based ligands have shown promise.

Synthetic Building Block for Parallel Library Synthesis

The compound features two orthogonal functional handles: a primary carboxamide at the piperidine 4-position (amenable to further derivatization via amide coupling or reduction) and a pyrazole ring that can undergo electrophilic substitution at C5. With a molecular weight of 294.35 g/mol and 2 hydrogen bond donors, it adheres to lead-like property guidelines [1]. Its higher lipophilicity (vs. methoxy analogs) makes it particularly suitable for libraries targeting intracellular or CNS-penetrant leads, where TPSA and logD thresholds are critical design parameters.

Quote Request

Request a Quote for 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.